

The Enigmatic History of 3-Amino-2-sulfopropanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-sulfopropanoic acid

Cat. No.: B613136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-sulfopropanoic acid, also known as isocysteic acid or α -sulfo- β -alanine, is a fascinating yet historically elusive amino sulfonic acid. Its structural similarity to endogenous compounds like cysteine and taurine suggests potential biological relevance, yet its discovery and isolation have remained poorly documented in readily accessible scientific literature. This technical guide aims to provide a comprehensive overview of the known historical and technical aspects of this compound, acknowledging the significant gaps in the historical record. The information presented herein is intended to serve as a foundational resource for researchers interested in the chemistry, potential biological activity, and therapeutic applications of **3-Amino-2-sulfopropanoic acid**.

Historical Discovery and Initial Synthesis

The precise historical details surrounding the initial discovery of **3-Amino-2-sulfopropanoic acid** are not well-documented in publicly available records. Unlike many other amino acids, its discovery cannot be readily attributed to a specific individual or research group through a landmark publication.

A pivotal moment in its documented history appears to be a 1968 publication by D. Wagner, D. Gertner, and A. Zilkha in *Tetrahedron Letters*, titled "One step synthesis of alpha-sulfo-beta-alanine".^[1] Regrettably, the full text of this article, which would contain the crucial experimental

details and quantitative data of the first reported synthesis, is not widely accessible through standard academic databases. This significant gap in the historical record prevents a detailed analysis of the original synthetic methodology and its reported efficiency.

Subsequent research has focused more on the application of its derivatives, particularly in bioconjugate chemistry to enhance the water solubility of fluorescent dyes, rather than on its fundamental discovery or natural occurrence.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Synthesis of 3-Amino-2-sulfopropanoic Acid

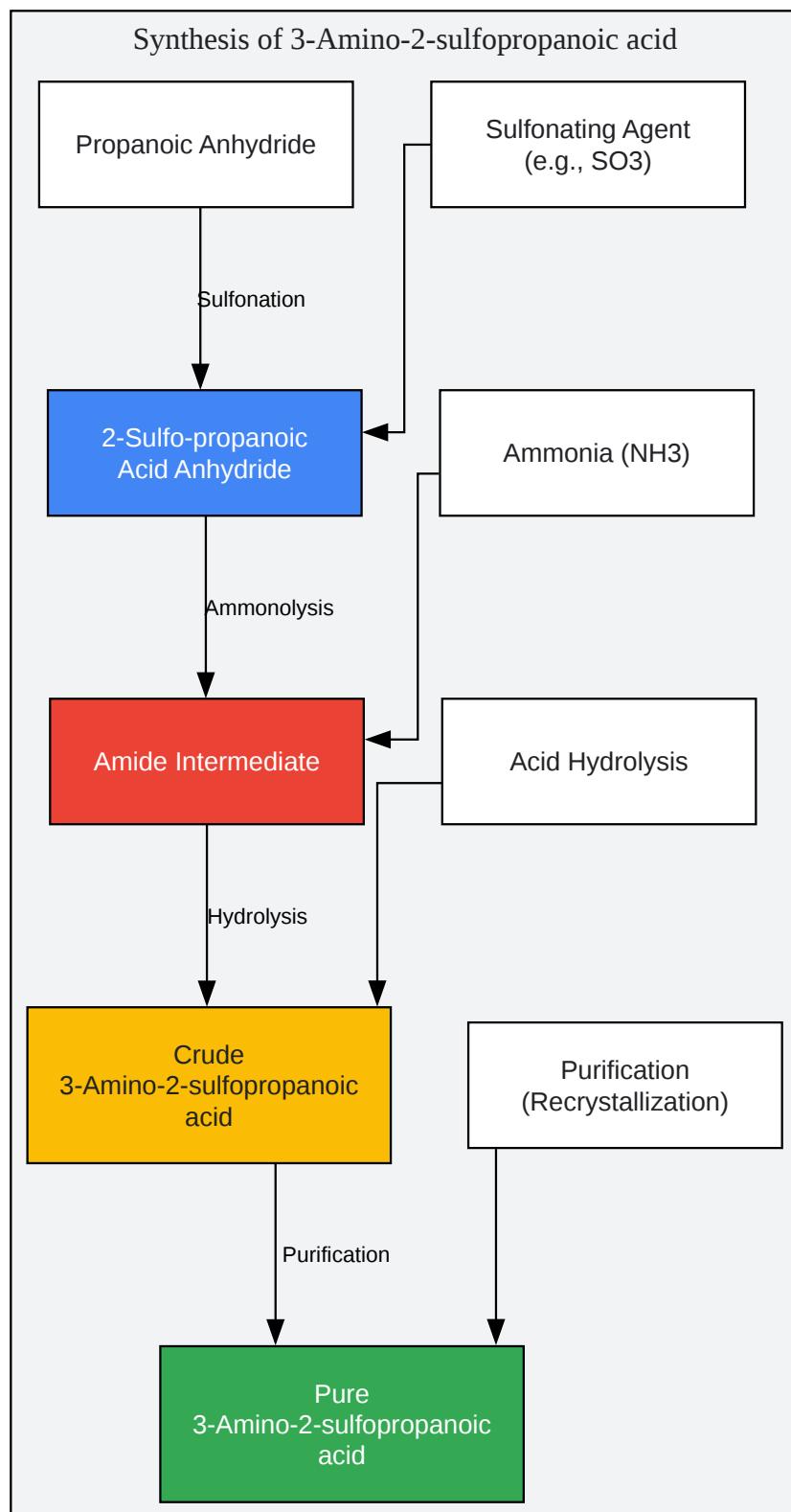
While the specifics of the original 1968 synthesis remain elusive, a generalized, hypothetical protocol can be inferred based on established principles of organic chemistry for the synthesis of β -amino acids and sulfonic acids. Common synthetic routes to related compounds often involve the reaction of ammonia or an amine with a suitable precursor containing a sulfonic acid group and a reactive electrophilic center.

Hypothetical Experimental Protocol

The following protocol is a generalized representation and is not based on the original 1968 publication. It is intended to provide a plausible synthetic route for illustrative purposes.

Reaction: Ammonolysis of a sulfonated carboxylic acid anhydride.

Materials:


- Propanoic acid
- Sulfur trioxide (SO_3) or oleum
- Ammonia (aqueous or gaseous)
- Anhydrous solvent (e.g., dioxane, THF)
- Acid for neutralization (e.g., HCl)
- Ethanol for recrystallization

Procedure:

- **Sulfonation of Propanoic Anhydride:** Propanoic anhydride is reacted with a sulfonating agent, such as sulfur trioxide or oleum, under controlled temperature conditions to introduce a sulfonic acid group at the α -position. The reaction is typically carried out in an inert, anhydrous solvent.
- **Ammonolysis:** The resulting 2-sulfo-propanoic acid anhydride is then reacted with an excess of ammonia. The ammonia acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring, leading to the formation of a propanamide intermediate.[5][6][7][8]
- **Hydrolysis and Ring Opening:** Subsequent workup with aqueous acid would lead to the hydrolysis of the remaining anhydride linkage and the formation of **3-Amino-2-sulfopropanoic acid**.
- **Isolation and Purification:** The crude product would then be isolated, likely through precipitation by adjusting the pH. Purification could be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

Note: This is a speculative protocol. The actual synthesis may involve different reagents, reaction conditions, and purification methods.

Generalized Synthesis Workflow

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **3-Amino-2-sulfopropanoic acid**.

Isolation from Natural Sources

There is a notable lack of definitive reports on the isolation of **3-Amino-2-sulfopropanoic acid** from natural sources. While various amino acids and their derivatives have been identified in a wide range of organisms, this particular compound is not commonly listed in comprehensive metabolic studies of plants, animals, or microorganisms.

Some research has identified the presence of non-proteinogenic amino acids, including β -alanine, in red algae.^[9] Given that red algae are known to produce a variety of sulfur-containing compounds, it is plausible that **3-Amino-2-sulfopropanoic acid** or its isomers could be present in trace amounts in certain species. However, to date, no specific studies have conclusively identified and quantified its presence in these or other marine organisms.

The analysis of free amino acids in red algae has been the subject of several studies, but these have generally focused on more common amino acids and have not specifically targeted sulfonated derivatives like isocysteic acid.^{[10][11][12][13]}

Quantitative Data

Due to the scarcity of historical and biological data, a comprehensive table of quantitative data from various sources is not possible. The table below presents physicochemical properties obtained from modern chemical databases and a hypothetical yield for the generalized synthesis, which should be considered illustrative rather than empirical.

Parameter	Value	Source
Molecular Formula	<chem>C3H7NO5S</chem>	PubChem[14]
Molecular Weight	169.16 g/mol	PubChem[14]
CAS Number	15924-28-4	BroadPharm[15]
Appearance	White to off-white solid	Commercial Suppliers
Purity (Commercial)	>95%	BroadPharm[15]
Hypothetical Yield	40-60%	Theoretical (based on related syntheses)

Biological Role and Signaling Pathways

Currently, there is no established biological role or signaling pathway directly attributed to **3-Amino-2-sulfopropanoic acid** in the scientific literature. Its structural similarity to taurine, a known neuromodulator and osmoregulator, and cysteine, a proteinogenic amino acid, suggests the potential for interaction with various biological systems. However, dedicated studies to elucidate these potential interactions are lacking.

Research into the neuroactivity of related amino sulfonic acids has been conducted, but these studies do not specifically include **3-Amino-2-sulfopropanoic acid**.^{[16][17][18][19]} Similarly, while the interaction of various amino acids with receptors like the GABA receptor has been extensively studied, there is no specific data on the binding or modulation of these receptors by isocysteic acid.^{[16][17][18][20]}

Conclusion

The historical discovery and isolation of **3-Amino-2-sulfopropanoic acid** remain largely enigmatic due to the inaccessibility of key early publications and a lack of subsequent research focused on its natural occurrence and biological function. While a plausible synthetic route can be conceptualized based on general organic chemistry principles, the specific details of its first synthesis are not widely known. The absence of confirmed natural sources and a defined biological role makes this compound a compelling subject for future research. Further investigation into its potential presence in natural products, its synthesis, and its pharmacological properties could uncover novel applications in drug development and other scientific fields. This technical guide serves as a starting point for researchers willing to delve into the chemistry and potential biology of this understudied molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. One step synthesis of alpha-sulfo-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Postsynthetic derivatization of fluorophores with alpha-sulfo-beta-alanine dipeptide linker. Application to the preparation of water-soluble cyanine and rhodamine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Fmoc- α -sulfo- β -alanine: a versatile building block for the water solubilisation of chromophores and fluorophores by solid-phase strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.com [brainly.com]
- 9. Chemical Composition and Potential Practical Application of 15 Red Algal Species from the White Sea Coast (the Arctic Ocean) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vliz.be [vliz.be]
- 11. researchgate.net [researchgate.net]
- 12. sciepub.com [sciepub.com]
- 13. researchgate.net [researchgate.net]
- 14. 3-Amino-2-sulfopropanoic acid | C₃H₇NO₅S | CID 19105574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-Amino-2-sulfopropanoic acid, 15924-28-4 | BroadPharm [broadpharm.com]
- 16. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Dual action of isoflurane on the gamma-aminobutyric acid (GABA)-mediated currents through recombinant alpha(1)beta(2)gamma(2L)-GABA(A)-receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An intersubunit electrostatic interaction in the GABAA receptor facilitates its responses to benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Enigmatic History of 3-Amino-2-sulfopropanoic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b613136#historical-discovery-and-isolation-of-3-amino-2-sulfopropanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com